2,4,6-Trihydroxybenzoic acid monohydrate

概要

説明

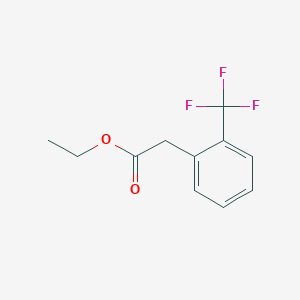

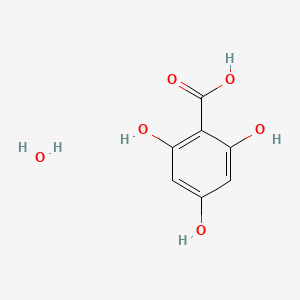

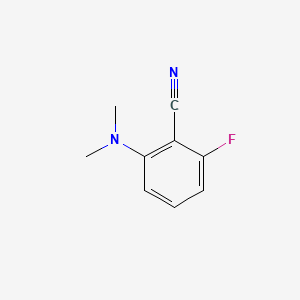

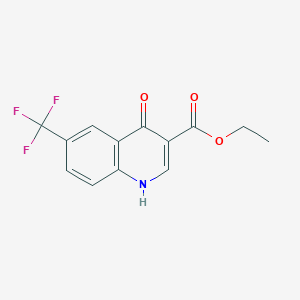

2,4,6-Trihydroxybenzoic acid monohydrate, also known as protocatechuic acid monohydrate (PCA), is a compound characterized by the presence of three hydroxyl groups attached to a benzoic acid core. The molecular structure and properties of PCA have been extensively studied due to its relevance in various fields, including materials science and pharmaceuticals. The monohydrated form of PCA is particularly interesting because of its unique vibrational spectroscopic characteristics and its ability to form polymorphic structures .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2,4,6-trihydroxybenzoic acid monohydrate, they do offer insights into related compounds and their synthesis pathways. For instance, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is detailed, which involves a three-step reaction starting from amino benzoic acid, including bromination, diazo, and hydrolysis steps . Although this is not the same compound, the methodology could potentially be adapted for the synthesis of PCA by considering the specific functional groups and reactivity of the compound .

Molecular Structure Analysis

The molecular structure of PCA monohydrate has been investigated using vibrational spectroscopic techniques such as terahertz and Raman spectroscopy. The experimental spectra indicate that the monohydrated form of PCA has distinct absorption bands, which differ from those of its anhydrous form. Density functional theory calculations were performed to simulate the optimized structures and vibrational modes of the two PCA polymorphic forms, revealing that the monohydrated form I (MH-I) is in agreement with experimental observations .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving 2,4,6-trihydroxybenzoic acid monohydrate. However, they do discuss the effects of intramolecular hydrogen bonding on the geometry of related compounds and their metal binding modes. For example, intramolecular hydrogen bonds in the H3thba- anion of 2,4,6-trihydroxybenzoic acid confer a rigid geometry to the ligand, influencing its reactivity and interaction with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of PCA monohydrate are closely related to its molecular structure. The presence of extensive hydrogen bonding within the structure of related trihydroxybenzoic acids, such as 2,3,4-trihydroxybenzoic acid dihydrate, suggests that similar interactions are likely to be present in PCA monohydrate. These hydrogen bonds can lead to the formation of specific crystal packing motifs and influence the solubility and stability of the compound . Additionally, the abnormal strength of dihydroxybenzoic acids, as discussed in the context of their dissociation constants, can provide insights into the acid-base properties of PCA monohydrate .

科学的研究の応用

-

Spectroscopic Characterization

- Field : Molecular Spectroscopy

- Application Summary : 2,4,6-Trihydroxybenzoic acid monohydrate is used to characterize molecular structures by means of vibrational spectroscopic techniques .

- Method of Application : The investigation involves the use of terahertz and Raman spectral characterization. The experimental THz spectra show that the monohydrated form only has two absorption bands at 0.69 and 1.65 THz respectively in the frequency region from 0.2 to 1.8 THz .

- Results : The study provides rich information on the corresponding structural changes of anhydrous and hydrated forms of 2,4,6-Trihydroxybenzoic acid due to various inter-molecular and intra-molecular interactions based on their fingerprint vibrational spectra combined with theoretical simulations .

-

Raw Material in Various Fields

- Cocrystal Formation

- Field : Crystal Engineering

- Application Summary : 2,4,6-Trihydroxybenzoic acid monohydrate is used in the formation of cocrystals with theobromine (TBR). This is done to broaden its application in the food and pharmaceutical areas .

- Method of Application : The cocrystals of TBR were obtained by the solid-state mechanochemical grinding method and solution-state crystallization. The cocrystal structures were preliminarily determined directly from powder X-ray diffraction (PXRD) data, augmented by information from simultaneous thermal analysis (STA) and Fourier transform infrared spectroscopy (IR) .

- Results : The solubilities of TBR, as well as that of cocrystals, were evaluated in two media: pure water and phosphate buffer solution (PBS) (pH 7.2–7.4). Solubilities in water and PBS of cocrystals of TBR-GAL·2H2O and TBR-p-COA were improved by 1.59-fold and 2.98-fold, respectively .

Safety And Hazards

将来の方向性

2,4,6-Trihydroxybenzoic acid monohydrate can be used as an organic synthesis intermediate, with applications in pharmaceuticals, agrochemicals, and dyestuff fields . It has been suggested that cocrystals significantly influence the solubility of 2,4,6-Trihydroxybenzoic acid monohydrate, which could be taken into account in enhancing solubility formulations .

特性

IUPAC Name |

2,4,6-trihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZIRFCGHAROOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369102 | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trihydroxybenzoic acid monohydrate | |

CAS RN |

71989-93-0 | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)

![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)